molecular formula C9H12FN B565769 (3-Ethyl-4-fluorophenyl)methanamine CAS No. 869297-31-4

(3-Ethyl-4-fluorophenyl)methanamine

Cat. No.: B565769
CAS No.: 869297-31-4
M. Wt: 153.2
InChI Key: RWFYJCKGHGPZJO-UHFFFAOYSA-N
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Description

(3-Ethyl-4-fluorophenyl)methanamine: is an organic compound with the molecular formula C9H12FN It is a derivative of methanamine, where the phenyl ring is substituted with an ethyl group at the 3-position and a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethyl-4-fluorophenyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethylphenylamine and 4-fluorobenzaldehyde.

    Reaction Conditions: The reaction involves the condensation of 3-ethylphenylamine with 4-fluorobenzaldehyde in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions: (3-Ethyl-4-fluorophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Amines.

    Substitution: Various substituted phenylmethanamines.

Scientific Research Applications

Chemistry: (3-Ethyl-4-fluorophenyl)methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of phenylmethanamines. It is also used in the development of fluorescent probes and imaging agents.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of (3-Ethyl-4-fluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity for these targets. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (4-Ethyl-2-fluorophenyl)methanamine
  • (3-Cyclopropyl-4-fluorophenyl)methanamine
  • (2,6-Difluorophenyl)(4-fluorophenyl)methanamine

Comparison: (3-Ethyl-4-fluorophenyl)methanamine is unique due to the specific positioning of the ethyl and fluorine substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the ethyl group at the 3-position and the fluorine atom at the 4-position can influence the compound’s reactivity, binding affinity, and overall stability.

Biological Activity

(3-Ethyl-4-fluorophenyl)methanamine, a derivative of phenylmethanamine, has garnered attention in medicinal chemistry due to its unique structural features, including the presence of an ethyl group at the 3-position and a fluorine atom at the 4-position on the phenyl ring. These modifications can significantly influence its biological activity, making it a valuable compound for various applications, particularly in drug development and biochemical research.

The molecular formula of this compound is C9H12FC_9H_{12}F with a molecular weight of 153.19 g/mol. The compound is characterized by its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its application in synthesizing other biologically active compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The fluorine atom enhances the compound's binding affinity and selectivity, potentially modulating the activity of these targets. Its mechanism can involve:

  • Receptor Binding: Acting as a ligand for certain receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition: Modulating enzyme activity, which can affect various biological processes.

Antimicrobial and Antiparasitic Properties

Recent studies have explored the antimicrobial and antiparasitic potential of this compound. For instance, modifications of similar compounds have shown promising results against Plasmodium falciparum, the causative agent of malaria. The fluorine substitution appears to enhance activity against certain pathogens by improving solubility and metabolic stability.

Case Studies

  • Antimalarial Activity: A study found that derivatives with similar structural features exhibited significant inhibition of PfATP4-associated Na+^+-ATPase activity, suggesting a potential pathway for developing antimalarial therapies .
  • Toxicological Studies: Research indicates that while some derivatives show potent biological activity, they also exhibit varying degrees of cytotoxicity in human cell lines. For example, certain analogs demonstrated IC50_{50} values below 0.050 µM against Giardia intestinalis, indicating high efficacy but necessitating further investigation into safety profiles .

Comparative Analysis

The biological activity of this compound can be compared to other related compounds to understand its unique properties better:

Compound NameStructure FeaturesBiological Activity
This compoundEthyl at 3-position, Fluorine at 4Moderate antimicrobial
(4-Ethyl-2-fluorophenyl)methanamineEthyl at 4-position, Fluorine at 2Lower efficacy than above
(3-Cyclopropyl-4-fluorophenyl)methanamineCyclopropyl at 3-positionHigher receptor affinity

Research Applications

This compound serves as an intermediate in synthesizing various organic compounds. Its unique structure allows for the exploration of its pharmacological properties in medicinal chemistry. Notably:

  • Drug Development: Utilized as a scaffold for designing new therapeutic agents targeting specific diseases.
  • Fluorescent Probes: Employed in developing imaging agents due to its fluorescent properties when modified appropriately.

Properties

IUPAC Name

(3-ethyl-4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFYJCKGHGPZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653913
Record name 1-(3-Ethyl-4-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869297-31-4
Record name 1-(3-Ethyl-4-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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